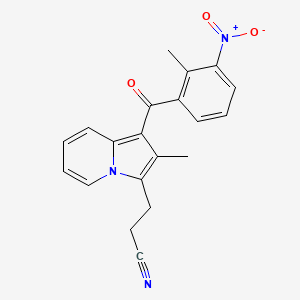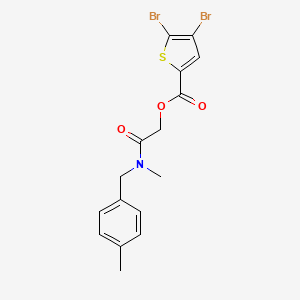
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with bromine atoms and a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate typically involves multi-step organic reactions The starting materials often include 4,5-dibromothiophene-2-carboxylic acid, which is then esterified to form the corresponding ester
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted thiophene compounds.
Wissenschaftliche Forschungsanwendungen
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research could explore its potential therapeutic effects or use as a diagnostic tool.
Industry: It might be used in the development of new materials, such as polymers or electronic components.
Wirkmechanismus
The mechanism of action for 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate include other thiophene derivatives with different substituents, such as:
- 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate
- 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4-bromothiophene-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of two bromine atoms on the thiophene ring, combined with the oxoethyl and amino groups, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H15Br2NO3S |
|---|---|
Molekulargewicht |
461.2 g/mol |
IUPAC-Name |
[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate |
InChI |
InChI=1S/C16H15Br2NO3S/c1-10-3-5-11(6-4-10)8-19(2)14(20)9-22-16(21)13-7-12(17)15(18)23-13/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
LVVCDSJSKGICPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)COC(=O)C2=CC(=C(S2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)

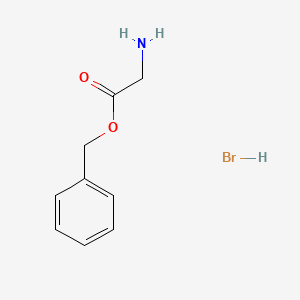
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
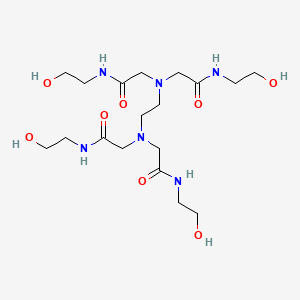
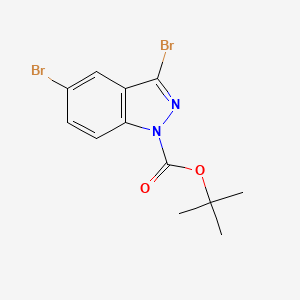

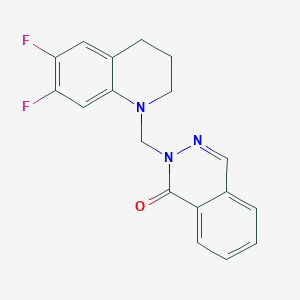

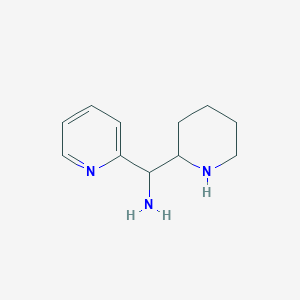
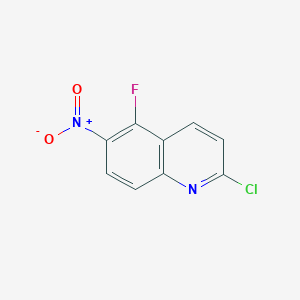
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
